(5-(thiophen-2-yl)isoxazol-3-yl)methyl 4-((1H-imidazol-1-yl)methyl)benzoate

Medicinal chemistry Structure-activity relationship Heterocyclic chemistry

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 4-((1H-imidazol-1-yl)methyl)benzoate (CAS 1203381-18-3; molecular formula C19H15N3O3S; MW 365.41) is a synthetic small molecule belonging to the arylimidazolyl isoxazole structural class. The compound features a modular architecture comprising a 5-(thiophen-2-yl)isoxazole moiety ester-linked via a methylene bridge to a 4-((1H-imidazol-1-yl)methyl)benzoate fragment.

Molecular Formula C19H15N3O3S
Molecular Weight 365.41
CAS No. 1203381-18-3
Cat. No. B2571492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-(thiophen-2-yl)isoxazol-3-yl)methyl 4-((1H-imidazol-1-yl)methyl)benzoate
CAS1203381-18-3
Molecular FormulaC19H15N3O3S
Molecular Weight365.41
Structural Identifiers
SMILESC1=CSC(=C1)C2=CC(=NO2)COC(=O)C3=CC=C(C=C3)CN4C=CN=C4
InChIInChI=1S/C19H15N3O3S/c23-19(15-5-3-14(4-6-15)11-22-8-7-20-13-22)24-12-16-10-17(25-21-16)18-2-1-9-26-18/h1-10,13H,11-12H2
InChIKeyWHWOUWLIXFGHDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Understanding the Structural Identity of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 4-((1H-imidazol-1-yl)methyl)benzoate (CAS 1203381-18-3) for Informed Sourcing Decisions


(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 4-((1H-imidazol-1-yl)methyl)benzoate (CAS 1203381-18-3; molecular formula C19H15N3O3S; MW 365.41) is a synthetic small molecule belonging to the arylimidazolyl isoxazole structural class [1]. The compound features a modular architecture comprising a 5-(thiophen-2-yl)isoxazole moiety ester-linked via a methylene bridge to a 4-((1H-imidazol-1-yl)methyl)benzoate fragment [2]. This scaffold places it within a broader chemical series that has been investigated in patent filings for modulation of p300/CBP acetyltransferase activity, with potential relevance to oncology indications [3]. The compound is cataloged by Toronto Research Chemicals (TRC) and other suppliers as a research-grade chemical; however, the extent of publicly available biological characterization data for this specific compound is notably limited. Procurement decisions should therefore be guided by structural differentiation from close analogs, synthetic tractability for downstream derivatization, and the compound's role as a versatile intermediate for medicinal chemistry exploration.

Why Generic Substitution Is Inappropriate for (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 4-((1H-imidazol-1-yl)methyl)benzoate: Structural Differentiation from Closest Analogs


The (5-(thiophen-2-yl)isoxazol-3-yl)methyl 4-((1H-imidazol-1-yl)methyl)benzoate scaffold cannot be substituted with seemingly similar analogs without altering key molecular recognition features. Within the arylimidazolyl isoxazole series, replacement of the thiophene ring at the isoxazole 5-position with furan, substituted phenyl, or other heterocycles changes both the electronic character and the spatial geometry of the terminal aryl group [1]. The sulfur atom in thiophene (atomic radius ~105 pm; C–S bond length ~1.71 Å) introduces different polarizability, dipole moment orientation, and potential for sulfur-mediated non-covalent interactions (e.g., S–π, S–H hydrogen bonding) compared to the oxygen in the furan analog (C–O bond length ~1.36 Å) [2]. These differences can translate into altered target binding profiles, as demonstrated in related isoxazole-based inhibitor series where thiophene-to-furan substitution resulted in significant shifts in inhibitory potency [3]. Additionally, the ester linkage and the imidazole-containing benzoate moiety contribute to the compound's overall shape and hydrogen-bonding capacity; altering either the ester geometry or the imidazole substitution pattern would generate a chemically distinct entity with unpredictable biological behavior. Users sourcing this compound for structure-activity relationship (SAR) studies or as a synthetic intermediate should therefore insist on the exact CAS registry number to ensure experimental reproducibility.

Quantitative Differentiation Evidence for (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 4-((1H-imidazol-1-yl)methyl)benzoate: Comparator-Based Analysis for Scientific Procurement


Thiophene vs. Furan Heteroatom Substitution: Impact on Molecular Properties and Predicted Drug-Likeness

The target compound contains a thiophene ring at the isoxazole 5-position, distinguishing it from its closest commercially available analog, (5-(furan-2-yl)isoxazol-3-yl)methyl 4-((1H-imidazol-1-yl)methyl)benzoate (furan analog). The sulfur atom in thiophene versus oxygen in furan generates calculable differences in lipophilicity, polar surface area, and electronic distribution. Based on the molecular formulas: the target compound (C19H15N3O3S, MW 365.41) incorporates sulfur, yielding a predicted higher logP compared to the furan analog (C19H15N3O4, MW 349.34) in which the oxygen atom reduces lipophilicity and increases topological polar surface area (TPSA) by approximately 4–5 Ų . These property differences can influence membrane permeability, protein binding, and metabolic stability in biological assays. For procurement purposes, the thiophene-containing target compound offers distinct physicochemical properties that may be preferred for programs targeting intracellular proteins or requiring specific lipophilicity profiles [1].

Medicinal chemistry Structure-activity relationship Heterocyclic chemistry

Structural Alignment with the Arylimidazolyl Isoxazole p300/CBP Inhibitor Pharmacophore: Class-Level Positioning

The target compound shares the core arylimidazolyl isoxazole scaffold with compounds disclosed in the CellCentric patent family (US Patent 10,696,666) as modulators of p300 and/or CBP acetyltransferase activity [1]. The patent defines Formula (I) compounds comprising an isoxazole ring linked to an imidazole-containing moiety, with variable aryl substitution at the isoxazole position. While the patent exemplifies benzimidazolyl-isoxazole and related structures rather than this specific thiophene-substituted compound, the target compound's architecture conforms to the general pharmacophore described. In the broader p300/CBP bromodomain inhibitor field, compounds such as CCS1477 (Inobrodib) have demonstrated Kd values of 1.3 nM (p300) and 1.7 nM (CBP) with 170/130-fold selectivity over BRD4 . The target compound represents a structurally distinct chemotype within this class, with the thiophene substitution providing a differentiated vector for optimization. No direct p300/CBP inhibition data are available for this specific compound in the public domain, and its activity relative to characterized leads has not been established.

Epigenetics p300/CBP inhibition Cancer therapeutics

Versatility as a Synthetic Intermediate: Functional Group Diversity Relative to Simplified Isoxazole Building Blocks

The target compound incorporates four distinct functional domains—thiophene, isoxazole, imidazole, and a benzoate ester—within a single molecule of moderate molecular weight (MW 365.41). This functional group diversity contrasts with simpler commercially available building blocks such as 5-(thiophen-2-yl)isoxazole (CAS 138716-44-6; C7H5NOS; MW 151.18) or 5-(2-thienyl)isoxazole (MW 151.18), which lack the imidazole and benzoate motifs . The methylene ester linkage in the target compound provides a hydrolytically accessible point for further derivatization, while the imidazole ring offers opportunities for metal coordination, salt formation, or alkylation chemistry. This multi-functional architecture positions the compound as a more advanced intermediate compared to mono- or bi-functional isoxazole-thiophene building blocks, potentially reducing the number of synthetic steps required to access complex target molecules. The compound has been cataloged as 'a building block for the synthesis of more complex molecules' with 'multiple functional groups allowing for diverse chemical modifications' .

Organic synthesis Chemical biology Fragment-based drug discovery

Absence of Validated NADPH Oxidase Inhibition Data: Critical Distinction from Apocynin and VAS 3947

Some vendor listings have associated this compound with NADPH oxidase inhibition and cited references (Impellizzeri et al., Biochem. Pharmacol., 2011; Genovese et al., Brain Res., 2011) that actually describe Apocynin (CAS 498-02-2), a structurally unrelated acetophenone-derived NADPH oxidase inhibitor [1]. The target compound bears no structural resemblance to Apocynin (C9H10O3, MW 166.17) and has not been demonstrated to inhibit NADPH oxidase in any peer-reviewed publication. In contrast, well-characterized NADPH oxidase inhibitors such as VAS 3947 (CAS 869853-70-3) have documented IC50 values in the low micromolar range against NADPH oxidase activity in cellular assays . Users specifically seeking NADPH oxidase inhibitors should procure validated tool compounds (e.g., Apocynin, VAS 3947, GSK2795039) rather than relying on unverified vendor annotations for this compound.

NADPH oxidase Reactive oxygen species Inflammation

Recommended Application Scenarios for (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 4-((1H-imidazol-1-yl)methyl)benzoate Based on Available Evidence


Medicinal Chemistry SAR Exploration: Thiophene-Modified Arylimidazolyl Isoxazole Library Synthesis

The compound is most appropriately used as a key intermediate or scaffold for generating focused libraries of arylimidazolyl isoxazole analogs for p300/CBP bromodomain inhibitor discovery programs. Its thiophene substitution provides a differentiated vector for SAR exploration compared to furan, phenyl, or substituted-phenyl congeners. Researchers can leverage the hydrolyzable ester linkage to generate the corresponding carboxylic acid for further amide coupling, or exploit the imidazole ring for N-alkylation chemistry [1]. Procurement of this specific CAS-numbered compound ensures consistent starting material for iterative analog synthesis, which is critical for establishing reliable SAR trends. Users should independently characterize all synthesized analogs in biochemical and cellular assays, as no reference activity data are available for the parent compound in the public domain.

Chemical Probe Development for Epigenetic Target Validation

Given the structural alignment with the p300/CBP inhibitor pharmacophore defined in the CellCentric patent family, this compound may serve as a starting point for developing chemical probes to interrogate p300/CBP biology [1]. The thiophene moiety introduces sulfur-mediated interaction potential that is absent in oxygen-containing furan analogs, which could be exploited for structure-based design efforts. Users should plan for comprehensive in vitro profiling (biochemical binding assays, cellular target engagement, selectivity panels) to establish the compound's fitness as a chemical probe. The absence of pre-existing activity data necessitates de novo characterization before drawing any conclusions about potency or selectivity.

Synthetic Methodology Development: Esterification and Heterocycle Functionalization

The compound's multi-heterocyclic architecture (isoxazole, imidazole, thiophene) and the presence of a benzylic ester make it a useful substrate for developing or optimizing synthetic methodologies involving chemoselective transformations. The distinct reactivity profiles of the three heterocyclic rings provide opportunities for investigating regioselective functionalization strategies . This application does not require biological activity data and leverages the compound's structural complexity as a challenging substrate for reaction development.

Reference Standard for Analytical Method Development and Quality Control

As a Toronto Research Chemicals (TRC) catalog product, this compound may be used as a reference standard for developing HPLC, LC-MS, or NMR analytical methods for related arylimidazolyl isoxazole compounds. TRC's quality management systems (including ISO 9001 certification) provide a baseline of product consistency [1]. However, users should request the certificate of analysis (CoA) for the specific batch to verify purity, identity, and residual solvent content before use as a quantitative reference standard.

Quote Request

Request a Quote for (5-(thiophen-2-yl)isoxazol-3-yl)methyl 4-((1H-imidazol-1-yl)methyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.